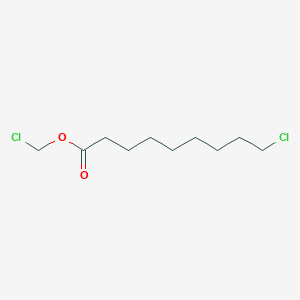
Chloromethyl 9-chlorononanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloromethyl 9-chlorononanoate is an organic compound with the molecular formula C₁₀H₁₈Cl₂O₂ and a molecular weight of 241.155 g/mol . . This compound is characterized by the presence of both chloromethyl and chlorononanoate functional groups, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Chloromethyl 9-chlorononanoate can be synthesized through the esterification of 9-chlorononanoic acid with chloromethyl alcohol under acidic conditions . The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts like zinc iodide (ZnI₂) can enhance the reaction rate and yield . The reaction is usually carried out at controlled temperatures to prevent side reactions and degradation of the product.
Análisis De Reacciones Químicas
Types of Reactions
Chloromethyl 9-chlorononanoate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium hydroxide (KOH), and various amines.
Major Products Formed
Aplicaciones Científicas De Investigación
Chloromethyl 9-chlorononanoate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of chloromethyl 9-chlorononanoate involves its reactivity towards nucleophiles and oxidizing agents. The chloromethyl group is highly reactive and can undergo substitution reactions, leading to the formation of various derivatives . The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparación Con Compuestos Similares
Similar Compounds
Chloromethyl 9-chlorononanoate: C₁₀H₁₈Cl₂O₂
9-Chlorononanoic acid: C₉H₁₇ClO₂
Chloromethyl octanoate: C₉H₁₇ClO₂
Uniqueness
This compound is unique due to the presence of both chloromethyl and chlorononanoate groups, which confer distinct reactivity and versatility in organic synthesis . Its ability to undergo various chemical transformations makes it a valuable intermediate in the synthesis of complex molecules.
Propiedades
Número CAS |
80418-78-6 |
|---|---|
Fórmula molecular |
C10H18Cl2O2 |
Peso molecular |
241.15 g/mol |
Nombre IUPAC |
chloromethyl 9-chlorononanoate |
InChI |
InChI=1S/C10H18Cl2O2/c11-8-6-4-2-1-3-5-7-10(13)14-9-12/h1-9H2 |
Clave InChI |
AAVUFTKCHHFPHZ-UHFFFAOYSA-N |
SMILES canónico |
C(CCCCCl)CCCC(=O)OCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



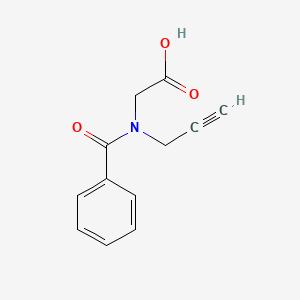
![2-{[4-(Benzyloxy)phenoxy]methyl}-2H-1,2,3-triazole](/img/structure/B14422062.png)
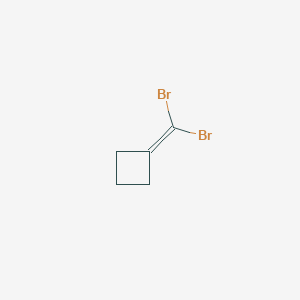

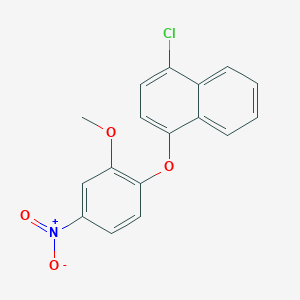
![2-[(2,5-Dimethylphenyl)methanesulfonyl]-5-methyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14422092.png)
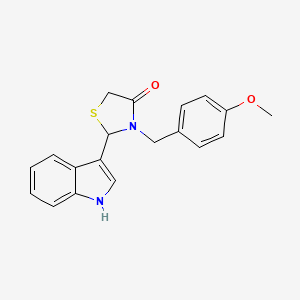
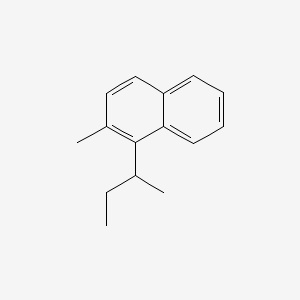

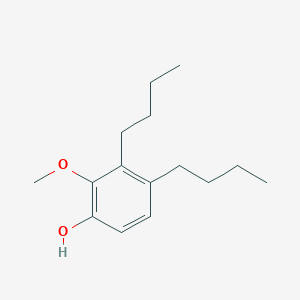
![2-[(Dodecyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane](/img/structure/B14422113.png)
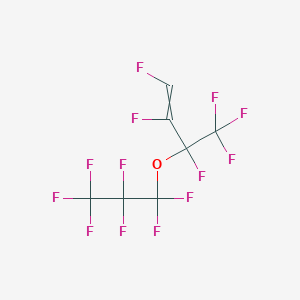
![(2aR,8aS)-1,2,2a,8a-Tetrahydrocyclobuta[b]naphthalene-3,8-dione](/img/structure/B14422118.png)
